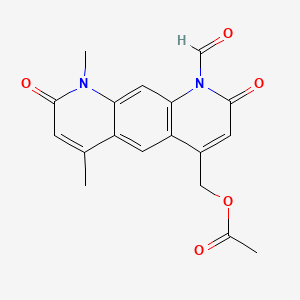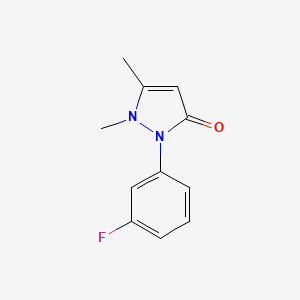
Tetragermetane, octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetragermetane, octamethyl- is a chemical compound with the molecular formula C8H24Ge4 It is a member of the organogermanium compounds, which are characterized by the presence of germanium atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+4CH3Li→Ge(CH3)4+4LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetragermetane, octamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups in Tetragermetane, octamethyl- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions. These reactions are often conducted in polar solvents to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Tetragermetane, octamethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.
Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclotetrasiloxane, octamethyl-: This compound has a similar structure but contains silicon atoms instead of germanium. It is used in cosmetics and as a precursor for silicone polymers.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar applications in the production of silicone materials.
Uniqueness
Tetragermetane, octamethyl- is unique due to the presence of germanium atoms, which impart different electronic and chemical properties compared to silicon-based compounds. This makes it valuable for specific applications in electronics and materials science where the properties of germanium are advantageous.
Properties
CAS No. |
6181-20-0 |
|---|---|
Molecular Formula |
C8H24Ge4 |
Molecular Weight |
410.8 g/mol |
InChI |
InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3 |
InChI Key |
IRERPMNUZIEXLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


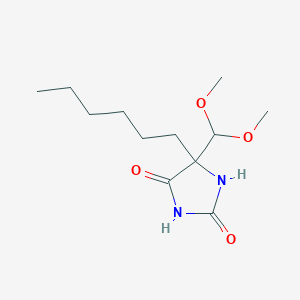
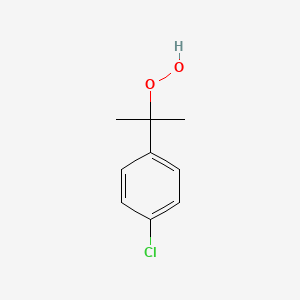
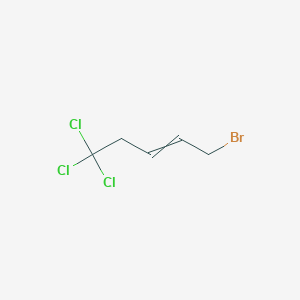
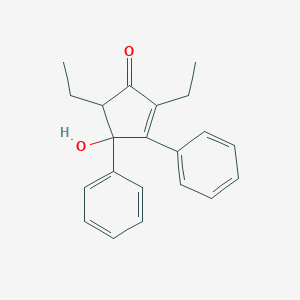
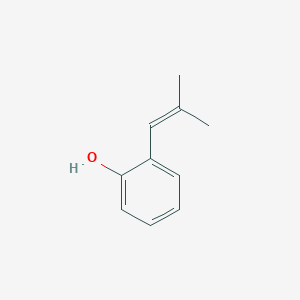
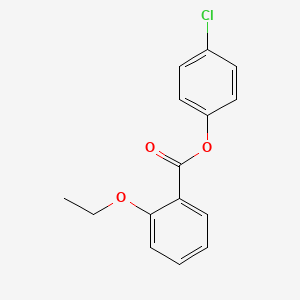
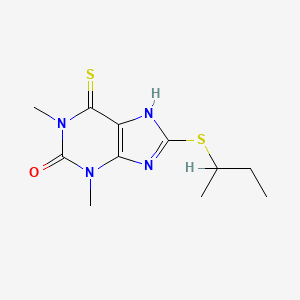


![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)

![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
